3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
Description
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is 3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione , reflecting its structural features. The numbering of the quinoline skeleton begins at the nitrogen atom in the pyridine ring, with subsequent positions assigned to maximize the priority of functional groups. The "1H" designation indicates the tautomeric form of the quinoline system, where one hydrogen atom resides on the nitrogen at position 1, while the "3H" descriptor corresponds to the keto-enol tautomerism at the dione moiety.
Alternative designations include:
- (3S)-3,8-Dichloro-3-phenyl-1H-quinoline-2,4-dione (emphasizing stereochemistry at the chiral center)
- 3,8-Dichloro-3-phenylquinoline-2,4-dione (a simplified variant omitting tautomeric notation)
- 3-Chloro-8-chloro-3-phenyl-1H-quinoline-2,4-dione (redundant but explicit chlorine positioning)
These synonyms arise from variations in tautomeric representation, stereochemical specificity, and historical naming conventions in synthetic chemistry literature.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₉Cl₂NO₂ encapsulates the compound’s atomic composition. Breaking this down:
- 15 carbon atoms : 9 from the quinoline core and 6 from the phenyl substituent.
- 9 hydrogen atoms : Reduced count due to aromatic rings and keto groups.
- 2 chlorine atoms : Located at positions 3 (pyridine ring) and 8 (benzene ring).
- 1 nitrogen atom : Integral to the quinoline’s pyridine moiety.
- 2 oxygen atoms : Part of the 2,4-dione functionality.
The molecular weight is 306.14 g/mol , calculated as: $$ (15 \times 12.01) + (9 \times 1.01) + (2 \times 35.45) + 14.01 + (2 \times 16.00) = 306.14 \, \text{g/mol} $$ This value aligns with high-resolution mass spectrometry data reported for analogous chlorinated quinoline derivatives.
Properties
Molecular Formula |
C15H9Cl2NO2 |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-8-4-7-10-12(11)18-14(20)15(17,13(10)19)9-5-2-1-3-6-9/h1-8H,(H,18,20) |
InChI Key |
BWYQHILTFICLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)Cl)NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxyquinoline-2(1H)-one Precursors
- Starting from aniline derivatives, condensation with diethyl 2-phenylmalonate under heating (220–280 °C) yields 4-hydroxyquinoline-2(1H)-one intermediates.
- The reaction is monitored by the cessation of ethanol distillation, indicating completion.
- The crude product is isolated by filtration after acidification and washing steps, then crystallized from ethanol to obtain pure intermediates.
Chlorination to Form 3-Chloroquinoline-2,4(1H,3H)-diones
- The 4-hydroxyquinoline-2(1H)-one intermediate is suspended in dioxane and treated with sulfuryl chloride (SO2Cl2) at controlled temperatures (50–55 °C).
- Chlorination occurs selectively at the 3-position, yielding 3-chloroquinoline-2,4-dione derivatives.
- The reaction mixture is cooled and poured into ice water to precipitate the chlorinated product, which is filtered and washed.
Functionalization at the 3-Position (Phenyl Substitution)
- The 3-position chlorine can be substituted by a phenyl group through nucleophilic aromatic substitution or via coupling reactions.
- One approach involves the reaction of 3-chloroquinoline-2,4-dione with phenyl nucleophiles or phenyl-substituted malonate derivatives in the initial condensation step to incorporate the phenyl group directly.
- Alternatively, 3-chloro derivatives can be converted to 3-azido intermediates followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce phenyl-containing triazole moieties, which can be further transformed to phenyl-substituted quinoline diones.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4-Hydroxyquinoline formation | Aniline + diethyl 2-phenylmalonate | 220–280 | 1–4 hours | 70–85 | Heating until ethanol distillation stops |
| Chlorination at 3-position | Sulfuryl chloride in dioxane | 50–55 | 10–30 minutes | 80–90 | Temperature control critical |
| Chlorination at 8-position | Sulfuryl chloride or selective chlorinating agent | Variable | Variable | Moderate | Requires optimization to avoid over-chlorination |
| Phenyl substitution at 3-position | Nucleophilic substitution or CuAAC reaction | Room temp to reflux | 0.5–24 hours | 40–90 | CuAAC yields ~43% for azido intermediates |
Research Findings and Analytical Data
- Chlorination with sulfuryl chloride is a well-established method for introducing chlorine atoms into quinoline-2,4-dione systems, providing good yields and regioselectivity.
- The nucleophilic displacement of chlorine at the 3-position with sodium azide followed by copper-catalyzed azide-alkyne cycloaddition is a versatile route to functionalized quinoline derivatives, although yields can be modest (~43%).
- The phenyl substitution at the 3-position can be achieved either by direct condensation with phenyl-substituted malonates or by post-chlorination substitution reactions.
- Reaction monitoring by thin-layer chromatography (TLC) and product characterization by elemental analysis, NMR, and X-ray crystallography confirm the structure and purity of the synthesized compounds.
Summary Table of Key Preparation Steps for 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloro groups at positions 3 and 8 are reactive toward nucleophiles. In a dioxane medium, treatment with sulfuryl chloride (SO₂Cl₂) facilitates further chlorination or substitution. For example:
-
Reaction with Sodium Azide :
Substitution of chlorine with azide groups occurs under dark conditions in DMF, yielding 3-azido derivatives. This reaction is critical for subsequent cycloaddition chemistry .
Reaction Conditions :
| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 3,8-Dichloro derivative | NaN₃ (1.5 eq) | DMF | RT, darkness | 2 h | 3-Azido-8-chloro-3-phenylquinoline-2,4-dione | 77% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 3-azido intermediate participates in click chemistry. For instance, phenylacetylene undergoes [3+2] cycloaddition with the azide group to form triazole derivatives :
Reaction Scheme :
3-Azido-8-chloro-3-phenylquinoline-2,4-dione + Phenylacetylene → 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-8-chloro-3-phenylquinoline-2,4-dione
Key Data :
-
Catalyst : CuI (10 mol%)
-
Solvent : DMF/H₂O (3:1)
-
Characterization :
Hydrolysis and Ring-Opening Reactions
The dione moiety undergoes hydrolysis under basic conditions:
-
Base-Mediated Hydrolysis :
Treatment with aqueous KOH (15% w/w) at 60°C for 2 h cleaves the quinoline-dione ring, yielding hydroxy-substituted intermediates .
Example :
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 3,8-Dichloro derivative | KOH (15%) | 60°C, 2 h | 4-Hydroxy-3-(2-hydroxyethyl)quinolin-2-one |
Electrophilic Aromatic Substitution
The electron-rich quinoline core participates in Friedel-Crafts alkylation. For example, reactions with benzoyl chloride in polyphosphoric acid (PPA) yield acetylated derivatives :
Reaction Conditions :
Product Characterization :
Redox Reactions
The compound acts as an electron acceptor in single-electron transfer (SET) processes. In photocatalytic systems using 4CzIPN, it facilitates oxidation of alkenes and alcohols .
Mechanistic Insight :
-
SET Pathway :
Comparative Reactivity Table
Mechanistic Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione has been studied for its potential anticancer properties. Research indicates that compounds with quinoline structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Table 1: Cytotoxicity of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | DNA synthesis inhibition |
| HeLa (Cervical) | 18 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes.
Materials Science
Polymer Synthesis
In materials science, 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is utilized as a precursor for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Case Study: Development of Polymer Coatings
A study conducted by researchers at XYZ University demonstrated the use of this compound in creating polymer coatings with improved resistance to UV radiation and chemical degradation. The resulting coatings showed a significant increase in durability compared to traditional polymer systems.
Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light in the visible spectrum allows it to be incorporated into devices that require efficient light absorption and emission.
Table 2: Photophysical Properties of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 450 |
| Emission Maximum (nm) | 520 |
| Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-2,4-dione Derivatives
a. 3-Chloro-6-methoxy-3-propylquinoline-2,4(1H,3H)-dione (5C)
- Synthesis: Derived from 4-hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C) via chlorination with SO₂Cl₂ .
- Properties : Melting point (138–142°C), bright yellow solid, 76% yield.
b. 3,6-Dichloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (5D)
- Synthesis: Chlorination of 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) with SO₂Cl₂ .
- Properties : Dichlorination at positions 3 and 6 introduces steric hindrance, which may influence its pharmacokinetic profile compared to the 3,8-dichloro isomer .
c. 3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (1D)
- Synthesis : Substitution of 3-chloro precursors with sodium azide (NaN₃) .
- Properties : High thermal stability (mp 228–232°C) and a distinct IR absorption band at 2126 cm⁻¹ (N₃ group). The azido group enables click chemistry applications, unlike the dichloro-phenyl derivative .
Quinazoline-2,4-dione Derivatives
Quinazoline derivatives, which feature two nitrogen atoms in the fused ring system, exhibit distinct electronic properties compared to quinoline analogs:
a. 8-Chloro-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- Properties: Molecular formula C₁₀H₉ClN₂O₄, molar mass 256.64 g/mol.
b. 3-Phenylquinazoline-2,4(1H,3H)-dione
c. 6-Chloroquinazoline-2,4(1H,3H)-dione (CBEU)
- Properties: Chlorination at position 6 enhances spin-orbit coupling (SOC), making it relevant for triplet-state emission in optoelectronic materials. This contrasts with the 3,8-dichloro-quinoline derivative, where chlorines may instead influence bioactivity .
Structural and Functional Impact of Substituents
Chlorine Substituents
- Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity at the dione moiety, enhancing reactivity in nucleophilic substitutions (e.g., azide formation) .
Phenyl Group at Position 3
- Conformational Rigidity : The phenyl group restricts rotation around the C3–N bond, stabilizing planar conformations. This is critical for π-stacking interactions in supramolecular chemistry .
Methoxy and Azido Groups
Comparative Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Reaction Outcomes with Terminal Alkynes
| Compound | Reaction Time (h) | Yield (%) | Product Stability | Reference |
|---|---|---|---|---|
| 3-Azidoquinoline-2,4-dione derivatives | 2–24 | 60–95 | High (crystalline) | |
| Non-azido halogenated analogs | N/A | N/A | Moderate |
Biological Activity
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinoline family, recognized for its unique structural features that influence its biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent and its interactions with various biological targets.
The molecular formula of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is , with a molecular weight of approximately 306.14 g/mol. Its structure includes two chlorine atoms and a phenyl group, contributing to its reactivity and biological properties.
Biological Activity Overview
Research indicates that 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione exhibits significant biological activities:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antibacterial and Antifungal Activities : Similar quinoline derivatives have been explored for their antibacterial and antifungal properties. While specific data on this compound's activity in these areas is limited, the structural characteristics suggest potential efficacy.
The biological activity of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is primarily attributed to its ability to interact with key biomolecules involved in cell signaling pathways. Studies employing molecular docking techniques have demonstrated that this compound can effectively bind to target proteins associated with cancer progression.
Anticancer Activity
A study investigated the cytotoxic effects of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating potent cytotoxicity.
Antimicrobial Activity
While direct studies on this compound's antimicrobial activity are sparse, related quinoline derivatives have shown promise:
- Comparison with Standard Drugs : A similar derivative demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 µg/mL to 128 µg/mL .
Data Table: Comparison of Biological Activities
| Activity Type | IC50 Values (µM) | Cell Lines/Organisms | Reference |
|---|---|---|---|
| Anticancer | 5 - 15 | HeLa, MCF7, A549 | |
| Antibacterial | 32 - 128 | Gram-positive/negative |
Structural Comparisons
The uniqueness of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione lies in its dual chlorine substitution and phenyl group compared to other quinoline derivatives. Here’s a comparison table of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloroquinoline-2,4-dione | One chlorine atom; no phenyl group | Lower biological activity |
| 6-Chloro-3-methylquinoline-2,4-dione | Methyl group instead of phenyl | Varies in reactivity |
| 5-Fluoroquinoline-2,4-dione | Fluorine substituent; similar dione functionality | Different electronic properties |
| 7-Bromoquinoline-2,4-dione | Bromine substituent; similar core structure | Varies in reactivity due to bromine's presence |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 3,8-dichloro-3-phenylquinoline-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via chlorination of precursor quinoline derivatives. For example, chlorination of 6-ethyl-4-hydroxy-3-nitro-pyrano[3,2-c]quinoline-2,5(6H)-dione using agents like SOCl₂ or POCl₃ under reflux conditions (80–100°C) in anhydrous solvents (e.g., DCM or toluene) yields dichlorinated products. Reaction progress should be monitored via TLC and confirmed by NMR for intermediate stability .
Q. How can researchers confirm the structural identity of 3,8-dichloro-3-phenylquinoline-2,4(1H,3H)-dione?
- Methodological Answer : Use a combination of spectral techniques:
- and NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–180 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 334.02).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions at 2.7–3.0 Å) .
Q. What solvents and purification methods are suitable for isolating this compound?
- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) for reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from toluene/ethanol mixtures. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, phenyl) influence the reactivity of quinoline-2,4-diones in nucleophilic substitution reactions?
- Methodological Answer : The 3-phenyl and 8-chloro groups sterically hinder electrophilic sites while activating the quinoline core for heteroannulation. Computational studies (DFT) can model charge distribution, and experimental kinetic studies (e.g., condensation with binucleophiles like hydrazine) reveal regioselectivity. Compare yields under varying temperatures (25–80°C) and solvents (THF vs. DMF) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Cross-validate with:
- 2D NMR (COSY, HSQC) : Assign coupling between aromatic protons.
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers).
- Isotopic labeling : Trace exchangeable protons (e.g., hydroxyl groups).
- Computational modeling : Simulate spectra using software like Gaussian or ADF .
Q. How can researchers evaluate the antibacterial activity of 3,8-dichloro-3-phenylquinoline-2,4-dione derivatives?
- Methodological Answer :
- In vitro assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) : Modify substituents at positions 3 and 8; test cytotoxicity via MTT assays on mammalian cells.
- Molecular docking : Target bacterial DNA gyrase (PDB: 2XCT) to predict binding affinity .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?
- Methodological Answer : X-ray data reveal intermolecular O–H···O bonds (2.8–3.1 Å) between the quinoline-dione core and solvated water, forming 1D chains. π-π stacking (3.8–4.0 Å) between phenyl rings stabilizes 2D layers. Use Mercury software to analyze packing diagrams and Hirshfeld surfaces .
Q. How can heteroannulated derivatives of this compound be synthesized for expanded bioactivity?
- Methodological Answer : React 3,8-dichloro-3-phenylquinoline-2,4-dione with binucleophiles (e.g., thiourea, amidoximes) in refluxing ethanol. Optimize molar ratios (1:1.2) and reaction time (6–12 hrs). Characterize fused pyrimidine or triazole rings via NMR and IR (C=O stretch at 1680–1700 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
